4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid is a fluorinated organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. The compound's molecular formula is , and it has a molecular weight of approximately 250.22 g/mol. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure.
The synthesis of 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid can be achieved through several methods, primarily involving the reaction of trifluoroacetic anhydride with trimethylpyrazole derivatives.
The synthesis often involves monitoring the reaction progress using techniques like thin-layer chromatography (TLC) and confirming the structure through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid features a central butanoic acid moiety substituted with a trifluoromethyl group and a trimethylpyrazole ring. The compound has the following structural characteristics:
OC(=O)CC(C(F)(F)F)c1c(C)nn(c1C)C
InChI=1S/C10H13F3N2O2/c1-5-9(6(2)15(3)14-5)7(4-8(16)17)10(11,12)13/h7H,4H2,1-3H3,(H,16,17)
The compound exhibits a complex three-dimensional conformation due to the presence of multiple substituents which influence its chemical reactivity and biological activity.
4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid can participate in various chemical reactions:
These reactions are typically facilitated under specific conditions such as elevated temperatures or the presence of catalysts to enhance yield and selectivity.
The mechanism of action for 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid largely depends on its application in biological systems:
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their electronegativity and ability to form stronger interactions with biological targets.
4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid has several applications:
This compound exemplifies the utility of fluorinated organic compounds in enhancing biological activity and specificity in various applications across chemistry and related fields.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0